Cas no 868978-25-0 (5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide)

5-Bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan carboxamide moiety linked to a substituted imidazopyridine scaffold. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or bioactive probe. The bromo-substituted furan enhances reactivity for further functionalization, while the imidazopyridine core offers a rigid, nitrogen-rich framework conducive to target binding. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications.
5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide structure
868978-25-0 structure
Product name:5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide
CAS No:868978-25-0
MF:C15H14BrN3O2
MW:348.19456243515
CID:6044702
PubChem ID:5310477

5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide
    • 5-bromo-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]furan-2-carboxamide
    • 2-Furancarboxamide, 5-bromo-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-
    • 868978-25-0
    • AKOS024613814
    • F1839-0171
    • SMR000018247
    • SR-01000016544-1
    • CHEMBL1603155
    • HMS3368G15
    • HMS2237C03
    • MLS000103883
    • 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide
    • 5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
    • SR-01000016544
    • Inchi: 1S/C15H14BrN3O2/c1-10-3-2-8-19-9-11(18-14(10)19)6-7-17-15(20)12-4-5-13(16)21-12/h2-5,8-9H,6-7H2,1H3,(H,17,20)
    • InChI Key: HUDHWHKHOYDMLM-UHFFFAOYSA-N
    • SMILES: O1C(Br)=CC=C1C(NCCC1=CN2C(=N1)C(C)=CC=C2)=O

Computed Properties

  • Exact Mass: 347.02694g/mol
  • Monoisotopic Mass: 347.02694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 59.5Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • pka: 13.57±0.46(Predicted)

5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1839-0171-5mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1839-0171-3mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1839-0171-10mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1839-0171-15mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1839-0171-10μmol
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1839-0171-2μmol
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1839-0171-1mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1839-0171-4mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1839-0171-2mg
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1839-0171-5μmol
5-bromo-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)furan-2-carboxamide
868978-25-0 90%+
5μl
$63.0 2023-05-17

Additional information on 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide

Comprehensive Overview of 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide (CAS No. 868978-25-0)

The compound 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide (CAS No. 868978-25-0) is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, combining a furan-2-carboxamide backbone with a 8-methylimidazo1,2-apyridin-2-yl substituent, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly intrigued by its potential as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeted therapy development.

In recent years, the demand for heterocyclic compounds like 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide has surged due to their versatility in medicinal chemistry. This compound's brominated furan moiety is a key feature, often associated with enhanced bioactivity and stability. Such characteristics are critical in the design of next-generation therapeutics, especially for conditions like inflammatory diseases and cancer, which are frequently searched topics in scientific literature and AI-driven databases.

The synthesis of CAS No. 868978-25-0 involves multi-step organic reactions, including amide coupling and halogenation, which are well-documented in peer-reviewed journals. Its molecular weight and logP value suggest favorable pharmacokinetic properties, making it a subject of ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These studies are essential for optimizing drug candidates, a topic highly relevant to preclinical research communities.

From an industrial perspective, 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide is often discussed in the context of high-throughput screening (HTS) and fragment-based drug design. Its imidazopyridine core is a privileged scaffold in drug discovery, frequently appearing in FDA-approved drugs. This connection to real-world applications enhances its appeal to researchers and investors alike, as evidenced by its frequent mentions in patent filings and biotech conferences.

Environmental and green chemistry considerations are also pivotal when discussing CAS No. 868978-25-0. Modern synthetic routes aim to minimize waste and use catalytic methods, reflecting the growing emphasis on sustainable practices in chemical manufacturing. This aligns with broader societal concerns about eco-friendly production, a hot topic in both academic and industrial circles.

In summary, 5-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)furan-2-carboxamide represents a fascinating intersection of structural complexity and therapeutic potential. Its study contributes to advancing knowledge in medicinal chemistry and molecular biology, while its applications resonate with contemporary trends like personalized medicine and computational drug design. As research progresses, this compound may well emerge as a cornerstone in the development of innovative treatments for challenging diseases.

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